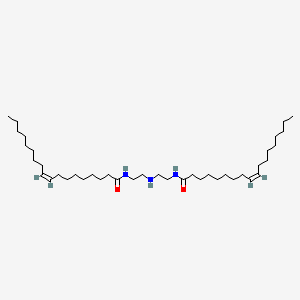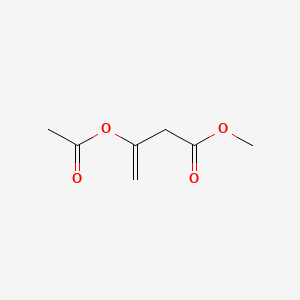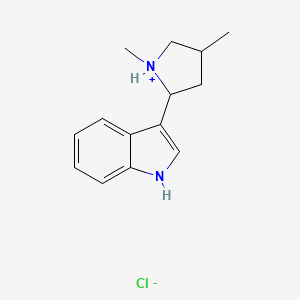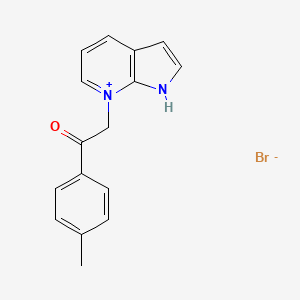
7-(4'-Methylphenacyl)-1H-pyrrolo(2,3-b)pyridinium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(4’-Methylphenacyl)-1H-pyrrolo(2,3-b)pyridinium bromide is a pyridinium salt, a class of compounds known for their diverse applications in organic chemistry, medicinal chemistry, and materials science. Pyridinium salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4’-Methylphenacyl)-1H-pyrrolo(2,3-b)pyridinium bromide typically involves the reaction of 4’-methylphenacyl bromide with 1H-pyrrolo(2,3-b)pyridine under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, with the addition of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for pyridinium salts often involve large-scale synthesis using continuous flow reactors. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
化学反应分析
Types of Reactions
7-(4’-Methylphenacyl)-1H-pyrrolo(2,3-b)pyridinium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles like chloride or iodide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of iodide or chloride derivatives.
科学研究应用
7-(4’-Methylphenacyl)-1H-pyrrolo(2,3-b)pyridinium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
作用机制
The mechanism of action of 7-(4’-Methylphenacyl)-1H-pyrrolo(2,3-b)pyridinium bromide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
Pyridine derivatives: Compounds like 4-bromoacetophenone and thienopyridine derivatives.
Pyridinium salts: Other pyridinium salts with different substituents on the pyridine ring
Uniqueness
7-(4’-Methylphenacyl)-1H-pyrrolo(2,3-b)pyridinium bromide is unique due to its specific structure, which imparts distinct chemical and biological properties.
属性
分子式 |
C16H15BrN2O |
|---|---|
分子量 |
331.21 g/mol |
IUPAC 名称 |
1-(4-methylphenyl)-2-(1H-pyrrolo[2,3-b]pyridin-7-ium-7-yl)ethanone;bromide |
InChI |
InChI=1S/C16H14N2O.BrH/c1-12-4-6-13(7-5-12)15(19)11-18-10-2-3-14-8-9-17-16(14)18;/h2-10H,11H2,1H3;1H |
InChI 键 |
AYKJFWIGTTWJPU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)C[N+]2=CC=CC3=C2NC=C3.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[Bis(carboxymethyl)amino]acetic acid;trichloroiron](/img/structure/B13736892.png)
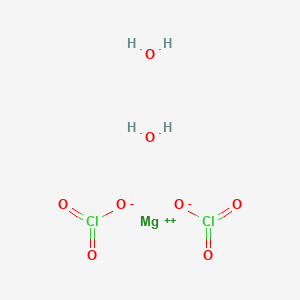
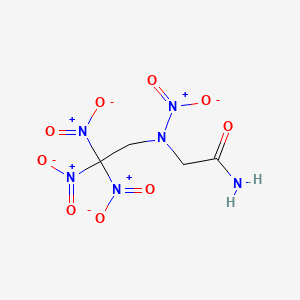
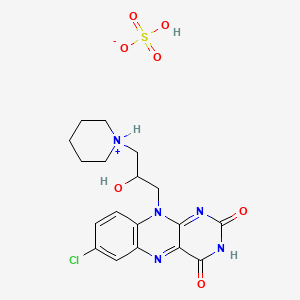

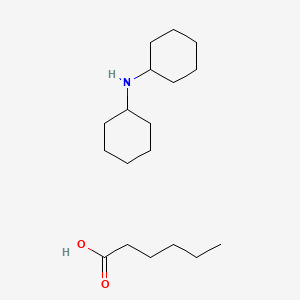
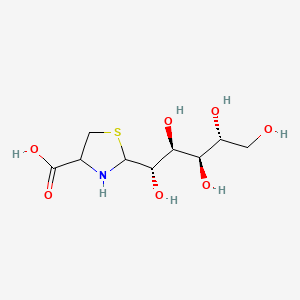

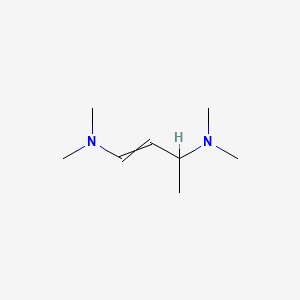
![4-[2-(3-Methoxy-4-{4-[2-(1-methylpyridin-1-ium-4-yl)ethyl]phenoxy}phenyl)ethyl]-1-methylpyridin-1-ium diiodide](/img/structure/B13736960.png)
